molecular formula C13H12N2O B12051271 2-methyl-N-(pyridin-3-yl)benzamide

2-methyl-N-(pyridin-3-yl)benzamide

Cat. No.: B12051271
M. Wt: 212.25 g/mol
InChI Key: OSYNRTXNFJOPPK-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted at the 3-position. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol. The compound combines a benzamide core with a pyridine moiety, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the amide group and π-π stacking via aromatic rings).

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)13(16)15-11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16)

InChI Key

OSYNRTXNFJOPPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(pyridin-3-yl)benzamide may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methyl-N-(pyridin-3-yl)benzamide, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Key Structural Features Physicochemical Properties Synthesis & Applications References
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Thiourea group (-NH-CS-N-) replaces amide; 4-methylpyridine substitution Monoclinic crystal structure; intramolecular H-bonds; logP likely higher due to thiourea Synthesized via ortho-toluyl chloride + KSCN; potential antibacterial agent
2-Methyl-N-(quinolin-8-yl)benzamide Quinoline (bulky aromatic system) replaces pyridine Higher aromaticity; logP ~3 (estimated) 80% yield via condensation; used in metallaphotoredox C–H functionalization
2-Methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]benzamide Morpholine ring (O-containing heterocycle) at pyridine 2-position logP = 2.41; Polar Surface Area = 42.97 Ų; enhanced solubility Potential CNS applications due to morpholine’s pharmacokinetic modulation
3-Fluoro-N-{[2-(3-methylphenyl)pyridin-3-yl]methyl}benzamide Fluorine atom at benzamide 3-position; methylphenyl substituent on pyridine Increased metabolic stability (fluorine effect); logP ~3.5 (estimated) Likely synthesized via Suzuki coupling; fluorinated analogs common in drug discovery
Imatinib Mesylate Complex structure with benzamide, pyrimidine, and methylpiperazine groups logP = 3.1; Molecular Weight = 589.7 g/mol Clinically used tyrosine kinase inhibitor; demonstrates benzamide’s role in target binding

Key Structural and Functional Insights :

Thiourea vs. Amide : The thiourea analog () introduces sulfur, which may enhance metal coordination (e.g., in catalytic systems) but reduces hydrolytic stability compared to the amide.

Heterocyclic Substitutions: Quinoline () increases aromatic surface area, favoring interactions with hydrophobic protein pockets. Morpholine () improves water solubility, critical for bioavailability in drug design.

Halogen Effects : Fluorination () enhances metabolic resistance and binding affinity via electronegative interactions.

Complex Derivatives : Imatinib () exemplifies how benzamide scaffolds integrate into larger pharmacophores for selective inhibition.

Physicochemical Trends :

  • logP Values : Range from 2.41 (morpholine derivative) to ~3.5 (fluorinated analog), reflecting tunable lipophilicity.
  • Hydrogen Bonding : Amide and morpholine groups increase polar surface area (>40 Ų), enhancing solubility.

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